3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid
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Overview
Description
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyphosphoryl group, and a 2-methylpropanoic acid backbone. This compound is significant in various fields of chemistry, including medicinal chemistry and organic synthesis, for its functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid typically involves multi-step processes. One common approach is to start with a precursor molecule containing the 2-methylpropanoic acid backbone. This precursor undergoes a series of reactions:
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride.
Phosphorylation: The protected molecule is then phosphorylated using reagents like phosphorus oxychloride (POCl₃) and water to introduce the hydroxyphosphoryl group.
Final Adjustments: Further functional group manipulations are carried out under controlled conditions, involving solvents like dichloromethane (DCM) and bases like triethylamine (TEA).
Industrial Production Methods: For industrial production, the same steps are scaled up using batch or continuous flow systems. Careful control of temperature, pressure, and reagent concentrations ensures the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyphosphoryl group to a higher oxidation state.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphines or related derivatives.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: Requires nucleophiles like amines or thiols, typically in the presence of catalysts.
Major Products:
Oxidation yields phosphorylated acids or esters.
Reduction leads to phosphine derivatives.
Substitution produces a range of functionalized molecules, depending on the nucleophiles used.
Scientific Research Applications
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is utilized across various scientific disciplines:
It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
The compound’s phosphoryl group is essential in studying phosphorylation-related biochemical processes.
It can be used in drug design and development, particularly for its potential to mimic or inhibit biochemical pathways involving phosphorylation.
In industrial settings, the compound can be a precursor in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The biological and chemical activity of 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid primarily stems from its hydroxyphosphoryl and Boc-protected amino groups.
Molecular Targets and Pathways:
The hydroxyphosphoryl group interacts with enzymes that mediate phosphorylation, potentially acting as an inhibitor or substrate.
The Boc-protected amino group can be deprotected under specific conditions, revealing a free amino group that can participate in further biochemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds:
Compared to other Boc-protected amino acids, 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid uniquely combines a hydroxyphosphoryl group, providing additional functionality.
Similar compounds like Boc-protected alanine or Boc-protected glycine lack the hydroxyphosphoryl group, limiting their utility in phosphorylation studies.
List of Similar Compounds:
Boc-protected alanine
Boc-protected glycine
Boc-protected serine (without phosphoryl group)
This multifaceted compound demonstrates versatility across various fields, showcasing the intricate interplay between structure and functionality in chemical research.
Properties
CAS No. |
2445785-71-5 |
---|---|
Molecular Formula |
C12H24NO6P |
Molecular Weight |
309.3 |
Purity |
95 |
Origin of Product |
United States |
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